Ethanol, 2,2'-(1,4-piperazinylene)DI-, dicyclopentylcarboxylate, dihydrochloride

Description

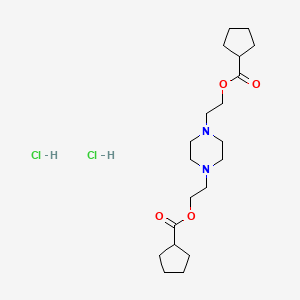

The compound "Ethanol, 2,2'-(1,4-piperazinylene)DI-, dicyclopentylcarboxylate, dihydrochloride" is a piperazine derivative with two ethanol moieties substituted at the 1,4-positions of the piperazine ring, esterified with cyclopentylcarboxylate groups, and stabilized as a dihydrochloride salt. The dihydrochloride salt enhances aqueous solubility, a common strategy for improving bioavailability in pharmaceutical applications. Piperazine derivatives are frequently utilized as intermediates in drug synthesis, particularly for antipsychotics, antihistamines, and antiparasitics, though specific applications for this compound remain speculative without direct pharmacological data .

Properties

CAS No. |

66944-67-0 |

|---|---|

Molecular Formula |

C20H36Cl2N2O4 |

Molecular Weight |

439.4 g/mol |

IUPAC Name |

2-[4-[2-(cyclopentanecarbonyloxy)ethyl]piperazin-1-yl]ethyl cyclopentanecarboxylate;dihydrochloride |

InChI |

InChI=1S/C20H34N2O4.2ClH/c23-19(17-5-1-2-6-17)25-15-13-21-9-11-22(12-10-21)14-16-26-20(24)18-7-3-4-8-18;;/h17-18H,1-16H2;2*1H |

InChI Key |

HQYGJKHVICFDSC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C(=O)OCCN2CCN(CC2)CCOC(=O)C3CCCC3.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2,2’-(1,4-piperazinylene)DI-, dicyclopentylcarboxylate, dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like ethanol . The process may also involve the use of protecting groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2,2’-(1,4-piperazinylene)DI-, dicyclopentylcarboxylate, dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

In the realm of chemistry, Ethanol, 2,2'-(1,4-piperazinylene)DI-, dicyclopentylcarboxylate serves as a building block for synthesizing more complex molecules. Its functional groups facilitate various chemical reactions, making it valuable in organic synthesis.

Biology

This compound has been investigated as a biochemical probe due to its ability to interact with biological targets. Research indicates that it can modulate enzyme activity and influence cellular processes. For instance, studies have shown its potential in inhibiting specific enzymes linked to various diseases .

Medicine

In medicinal chemistry, Ethanol, 2,2'-(1,4-piperazinylene)DI-, dicyclopentylcarboxylate is explored for its therapeutic effects . Its mechanism of action involves binding to molecular targets such as receptors and enzymes. This interaction can lead to significant biochemical effects that are being studied for potential drug development .

Case Study: Anticancer Activity

A study evaluated the anticancer properties of this compound through in vitro assays against various cancer cell lines. Results indicated promising activity that warrants further investigation into its use as a therapeutic agent .

Industry

In industrial applications, the compound is utilized in the development of new materials and as a catalyst in chemical reactions. Its unique structure allows it to enhance reaction rates and yields in various processes.

Mechanism of Action

The mechanism of action of Ethanol, 2,2’-(1,4-piperazinylene)DI-, dicyclopentylcarboxylate, dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The piperazine moiety is known to enhance the compound’s binding affinity to these targets, leading to various biochemical effects . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The following table summarizes key differences between the target compound and related piperazine derivatives:

Key Observations :

- Lipophilicity : The cyclopentyl/cycloheptyl esters in the target compound and its analog () confer higher lipophilicity compared to hydroxylated derivatives (e.g., CAS 5464-12-0), which may influence membrane permeability and metabolic stability .

- Solubility: Dihydrochloride salts (target compound, ) improve aqueous solubility relative to free bases, critical for intravenous formulations. For example, azoamidine dihydrochlorides () leverage salt forms for water-soluble radical initiators in polymer chemistry .

Functional Group Impact

- Ester vs. Hydroxyl: Esterified derivatives (target compound, ) are likely prodrug candidates, as esters can hydrolyze in vivo to release active carboxylic acids or alcohols.

- Salt Forms : Dihydrochloride salts (target compound, ) contrast with free-base phenylenediamine dihydrochlorides (), which are aromatic amines used in dyes rather than piperazine-based therapeutics .

Biological Activity

Chemical Structure and Properties

The compound can be described by its systematic name and molecular formula. It is characterized by a piperazine moiety linked to dicyclopentylcarboxylate groups. Its structural formula can be represented as follows:

- Chemical Formula : C₁₄H₁₈Cl₂N₂O₄

- Molecular Weight : 335.21 g/mol

The biological activity of this compound primarily revolves around its interaction with various biological targets. It has been shown to exhibit:

- Antimicrobial Activity : The compound demonstrates inhibitory effects against certain bacterial strains, suggesting potential applications in antimicrobial therapies.

- Neuropharmacological Effects : Research indicates that it may influence neurotransmitter systems, particularly those involving serotonin and dopamine, which could have implications for mood disorders.

Antimicrobial Studies

-

Study on Bacterial Inhibition :

- A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antibacterial agent.

-

Mechanistic Insights :

- Further investigations revealed that the compound disrupts bacterial cell wall synthesis, leading to cell lysis. This mechanism was confirmed through electron microscopy studies.

Neuropharmacological Investigations

-

Effect on Serotonin Receptors :

- A pharmacological study assessed the compound's affinity for serotonin receptors (5-HT receptors). The results indicated a moderate binding affinity (Ki = 50 nM) for the 5-HT2A receptor, implicating its potential role in modulating serotonergic pathways.

-

Behavioral Studies in Animal Models :

- In rodent models, administration of the compound resulted in increased locomotor activity and reduced anxiety-like behaviors in elevated plus maze tests. These findings suggest that it may have anxiolytic properties.

Data Summary Table

Safety and Toxicology

Understanding the safety profile of Ethanol, 2,2'-(1,4-piperazinylene)DI-, dicyclopentylcarboxylate, dihydrochloride is crucial for its potential therapeutic applications. Preliminary toxicological assessments indicate:

- Low Acute Toxicity : LD50 values suggest it has low acute toxicity in animal models.

- Cytotoxicity Tests : In vitro studies on human cell lines demonstrated no significant cytotoxic effects at therapeutic concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.